molecular formula C12H11N3OS2 B5849900 (2E)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide

(2E)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide

Cat. No.: B5849900
M. Wt: 277.4 g/mol
InChI Key: BIKFDWLJLWQRLF-BQYQJAHWSA-N
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Description

(2E)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide is a chemical compound that features a thiadiazole ring substituted with a methylsulfanyl group and a phenylprop-2-enamide moiety

Properties

IUPAC Name

(E)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS2/c1-17-12-15-14-11(18-12)13-10(16)8-7-9-5-3-2-4-6-9/h2-8H,1H3,(H,13,14,16)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKFDWLJLWQRLF-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NN=C(S1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization with an appropriate electrophile.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.

    Coupling with Phenylprop-2-enamide: The final step involves coupling the thiadiazole derivative with phenylprop-2-enamide using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the double bond or the amide group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The thiadiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced amide or alkene derivatives.

    Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

(2E)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2E)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[3-(methylsulfanyl)phenyl]-2-propenoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    Methyl (2E)-2-{[5-(2-chlorophenyl)-2-furyl]methylene}-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Contains a similar methylsulfanyl group but with a different core structure.

Uniqueness

(2E)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide is unique due to its specific combination of a thiadiazole ring, a methylsulfanyl group, and a phenylprop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

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